1-chloro-1-methoxyethane
Overview
Description
1-chloro-1-methoxyethane is a chemical compound with the molecular formula C3H7ClO. It is a colorless liquid that belongs to the class of chloroalkyl ethers. This compound is primarily used as an intermediate in organic synthesis and as an alkylating agent.
Preparation Methods
1-chloro-1-methoxyethane can be synthesized through various methods. One common synthetic route involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst. This method yields a high-purity solution of this compound . Industrial production methods often involve similar processes, utilizing readily available reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-1-methoxyethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Cleavage Reactions: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid or hydroiodic acid.
Common reagents used in these reactions include strong acids, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions vary but often include alcohols, alkyl halides, and other substituted ethers.
Scientific Research Applications
1-chloro-1-methoxyethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: In organic synthesis, it is used to introduce the methoxymethyl ether (MOM) protecting group, which is valuable for protecting hydroxyl groups during multi-step synthesis.
Industrial Applications: It is used in the production of polymers, water repellents, and ion-exchange resins.
Mechanism of Action
The mechanism by which 1-chloro-1-methoxyethane exerts its effects primarily involves its role as an alkylating agent. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity makes it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
1-chloro-1-methoxyethane can be compared to other chloroalkyl ethers, such as chloromethyl methyl ether and chloromethyl ethyl ether. While all these compounds share similar reactivity due to the presence of a chlorine atom, this compound is unique in its specific applications and the conditions under which it is used.
Similar compounds include:
Chloromethyl methyl ether (C3H7ClO):
Chloromethyl ethyl ether (C4H9ClO): Used in similar applications but with different reactivity and conditions.
Properties
IUPAC Name |
1-chloro-1-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)5-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELSYQNDFTISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934819 | |
Record name | 1-Chloro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-87-0 | |
Record name | 1-Chloroethylmethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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